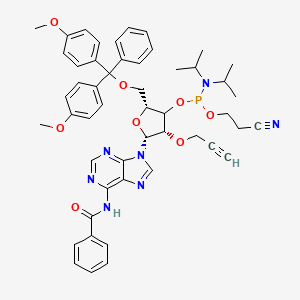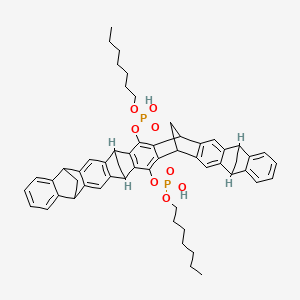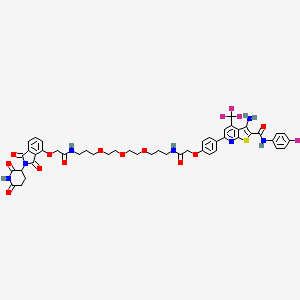
Tetramethylrhodamine-dUTP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylrhodamine-deoxyuridine triphosphate is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for labeling DNA, enabling visualization and tracking of nucleic acids in various biological and biochemical assays. The tetramethylrhodamine moiety provides a bright red fluorescence, making it an excellent marker for fluorescence microscopy and other imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine-deoxyuridine triphosphate typically involves the conjugation of tetramethylrhodamine to deoxyuridine triphosphate. This process can be achieved through several steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to Deoxyuridine Triphosphate: The activated tetramethylrhodamine is then reacted with deoxyuridine triphosphate in an appropriate solvent, such as dimethylformamide (DMF), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of tetramethylrhodamine-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its activation.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
化学反应分析
Types of Reactions
Tetramethylrhodamine-deoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can be incorporated into DNA strands during polymerase chain reactions (PCR) or other enzymatic processes.
Common Reagents and Conditions
Polymerases: DNA polymerases are commonly used to incorporate tetramethylrhodamine-deoxyuridine triphosphate into DNA.
Buffers: Standard PCR buffers containing magnesium ions are used to facilitate the reaction.
Thermal Cycling: PCR conditions typically involve repeated cycles of denaturation, annealing, and extension.
Major Products
The major product of reactions involving tetramethylrhodamine-deoxyuridine triphosphate is labeled DNA, which can be used for various downstream applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.
科学研究应用
Tetramethylrhodamine-deoxyuridine triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Essential for labeling DNA in fluorescence microscopy, enabling the visualization of cellular processes.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.
Industry: Applied in the development of biosensors and other diagnostic tools.
作用机制
Tetramethylrhodamine-deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The tetramethylrhodamine moiety provides a fluorescent signal that can be detected using various imaging techniques. The molecular targets are the nucleic acids, and the pathways involved include DNA synthesis and repair mechanisms.
相似化合物的比较
Similar Compounds
Fluorescein-deoxyuridine triphosphate: Another fluorescently labeled nucleotide, but with a green fluorescence.
Cy3-deoxyuridine triphosphate: Provides an orange-red fluorescence, similar to tetramethylrhodamine.
Alexa Fluor 555-deoxyuridine triphosphate: Offers a bright red fluorescence with higher photostability.
Uniqueness
Tetramethylrhodamine-deoxyuridine triphosphate is unique due to its specific fluorescence properties, which include a high quantum yield and photostability. These characteristics make it particularly suitable for long-term imaging studies and applications requiring high sensitivity.
属性
分子式 |
C43H52N6O19P3+ |
|---|---|
分子量 |
1049.8 g/mol |
IUPAC 名称 |
[9-[2-carboxy-4-[[6-[[(E)-3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]carbamoyl]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1 |
InChI 键 |
QYCIJWQKPLPLTL-PDLAYENASA-O |
手性 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6CC([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)


![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
